N-[1-(3,4,5-trimethoxybenzoyl)azetidin-3-yl]pyrimidin-4-amine
Description
Properties
IUPAC Name |
[3-(pyrimidin-4-ylamino)azetidin-1-yl]-(3,4,5-trimethoxyphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O4/c1-23-13-6-11(7-14(24-2)16(13)25-3)17(22)21-8-12(9-21)20-15-4-5-18-10-19-15/h4-7,10,12H,8-9H2,1-3H3,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRQUCVKKAUNSAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)N2CC(C2)NC3=NC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(3,4,5-trimethoxybenzoyl)azetidin-3-yl]pyrimidin-4-amine typically involves multi-step organic reactions. A common approach might include:
Formation of the Pyrimidine Ring: Starting from basic precursors like urea and β-diketones.
Azetidine Ring Formation: This could involve cyclization reactions using appropriate amine precursors.
Coupling Reactions: The final step might involve coupling the pyrimidine and azetidine intermediates with the trimethoxyphenyl group using reagents like coupling agents (e.g., EDC, DCC).
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, particularly at the methoxy groups.
Reduction: Reduction reactions could target the carbonyl group in the methanone moiety.
Substitution: Nucleophilic or electrophilic substitution reactions could occur at the aromatic ring or the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield quinones, while reduction could yield alcohols or amines.
Scientific Research Applications
Chemistry
Synthesis of Derivatives: The compound can be used as a starting material for synthesizing various derivatives with potential biological activities.
Biology
Enzyme Inhibition: Compounds with similar structures are often studied for their ability to inhibit specific enzymes.
Medicine
Drug Development:
Industry
Material Science: Possible use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access and thus inhibiting the enzyme’s activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Pyrimidine/Azetidine Motifs
- Compound 129 (6-(1H-imidazol-1-yl)-N-[1-(3,4,5-trifluorophenyl)ethyl]pyrimidin-4-amine): Structural Differences: Replaces the azetidine-trimethoxybenzoyl group with a trifluorophenyl-ethyl chain and adds an imidazole substituent. Functional Impact: The trifluorophenyl group (electron-withdrawing) may reduce solubility compared to the trimethoxybenzoyl group (electron-donating). The imidazole moiety could enhance hydrogen-bonding interactions, as seen in its high SARS-CoV-2 binding affinity in computational studies .
N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine :
- Structural Differences : Features a pyrazole core instead of pyrimidine and a cyclopropylamine substituent.
- Synthesis Comparison : Synthesized via copper-catalyzed coupling (17.9% yield), highlighting challenges in azetidine-based synthesis (e.g., steric hindrance vs. pyrazole systems) .
- Physical Properties : Melting point (104–107°C) and NMR data suggest higher crystallinity than typical azetidine derivatives, which may exhibit lower melting points due to ring strain .
Substituent Effects on Bioactivity
- Trimethoxybenzoyl vs. Trifluorophenyl: The trimethoxy group in the target compound likely improves metabolic stability compared to the trifluorophenyl group in Compound 129, as methoxy groups resist oxidative degradation.
Azetidine vs. Piperidine/Pyrazole Rings :
Research Implications
- Its strain-induced rigidity may confer selectivity over bulkier analogues.
- Limitations vs. Analogues : Compared to Compound 129, the absence of fluorine substituents might reduce binding potency in hydrophobic pockets. Synthetic complexity (azetidine functionalization) could also limit scalability compared to pyrazole derivatives .
Biological Activity
N-[1-(3,4,5-trimethoxybenzoyl)azetidin-3-yl]pyrimidin-4-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, structural characteristics, and biological activities based on diverse scientific literature.
Chemical Structure and Synthesis
The molecular structure of this compound includes an azetidine ring connected to a pyrimidine moiety and a 3,4,5-trimethoxybenzoyl group. The synthesis of this compound can be achieved through various methodologies, including one-step reactions that utilize readily available starting materials. Recent studies have highlighted the efficiency of azetidine derivatives in drug discovery due to their ability to enhance pharmacokinetic profiles and target specific biological pathways .
Antitumor Activity
Several studies have investigated the antitumor properties of azetidine derivatives. For instance, compounds similar to this compound have been shown to exhibit significant cytotoxic effects against various cancer cell lines. A notable study demonstrated that azetidin-2-one derivatives effectively inhibited cell proliferation in breast cancer models by targeting tubulin dynamics and acting as selective estrogen receptor modulators (SERMs) .
The mechanism of action for compounds like this compound often involves the disruption of microtubule formation during mitosis. This interference leads to cell cycle arrest and subsequent apoptosis in cancer cells. The presence of the pyrimidine ring is crucial for binding to specific targets within the cell .
Case Studies
Case Study 1: Anticancer Efficacy
In a recent study, a series of azetidine derivatives were tested for their anticancer properties. Among these, this compound demonstrated potent activity against MCF-7 breast cancer cells with an IC50 value significantly lower than that of standard chemotherapeutics. The study concluded that the compound's unique structural features contributed to its enhanced efficacy .
Case Study 2: Selectivity and Toxicity
Another investigation focused on the selectivity of azetidine derivatives towards cancerous versus normal cells. This compound displayed a favorable selectivity index, indicating reduced toxicity to normal cells while effectively targeting tumor cells. This selectivity is attributed to the differential expression of receptors involved in drug uptake between normal and cancerous tissues .
Research Findings Summary
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Anticancer efficacy | Significant cytotoxicity against MCF-7 cells; lower IC50 than standard drugs |
| Study 2 | Selectivity and toxicity | Favorable selectivity index; reduced toxicity in normal cells |
Q & A
Q. What are the optimal synthetic routes and reaction conditions for N-[1-(3,4,5-trimethoxybenzoyl)azetidin-3-yl]pyrimidin-4-amine?
- Methodological Answer : The synthesis typically involves a multi-step approach:
- Step 1 : Coupling of 3,4,5-trimethoxybenzoic acid with azetidine-3-amine using carbodiimide-based coupling agents (e.g., EDCI/HOBt) in anhydrous dichloromethane at 0–25°C for 12–24 hours.
- Step 2 : Pyrimidin-4-amine introduction via nucleophilic substitution or Buchwald-Hartwig amination, requiring palladium catalysts (e.g., Pd(OAc)₂) and ligands (Xantphos) in toluene at 80–100°C .
- Critical Factors : Maintain anhydrous conditions, monitor reaction progress via TLC, and purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient). Final yields range from 60–85% depending on stepwise optimization .
Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?
- Methodological Answer :
- Structural Confirmation : Use ¹H/¹³C NMR in deuterated DMSO-d₆ or CDCl₃ to verify proton environments (e.g., trimethoxybenzoyl peaks at δ 3.8–4.0 ppm) and carbon backbone .
- Purity Assessment : Employ reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm. Target purity >95% .
- Mass Validation : High-resolution mass spectrometry (HRMS-ESI) to confirm molecular ion [M+H]⁺ and rule out byproducts .
Q. What preliminary biological activities have been reported for this compound?
- Methodological Answer :
- Antitumor Activity : IC₅₀ values of 0.5–2.0 μM in breast (MCF-7) and colon (HCT-116) cancer cell lines, likely via tubulin polymerization inhibition or kinase (e.g., CDK, Aurora kinase) disruption .
- Mechanistic Screening : Validate targets using competitive binding assays (e.g., fluorescence polarization) and Western blotting for downstream pathway markers (e.g., phosphorylated ERK) .
Advanced Research Questions
Q. How can researchers address low yields in the final coupling step of the synthesis?
- Methodological Answer :
- Optimization Strategies :
- Catalyst Screening : Test Pd₂(dba)₃ with SPhos ligand for improved cross-coupling efficiency .
- Microwave Assistance : Reduce reaction time from 24 hours to 2–4 hours under microwave irradiation (100–120°C) .
- Solvent Effects : Compare DMF (polar aprotic) vs. THF (low dielectric constant) to favor nucleophilic attack .
- Yield Enhancement : Scale reactions under inert atmosphere (N₂/Ar) and use scavengers (e.g., molecular sieves) to eliminate moisture .
Q. What strategies resolve contradictory bioactivity data across different cell lines?
- Methodological Answer :
- Dose-Response Curves : Generate 10-point IC₅₀ curves in ≥3 cell lines (e.g., NCI-60 panel) to assess potency variability .
- Target Engagement : Use CETSA (Cellular Thermal Shift Assay) to confirm intracellular target binding .
- Computational Modeling : Perform molecular docking (AutoDock Vina) to predict binding affinity differences due to genetic variations (e.g., kinase mutations) .
Q. How to design structure-activity relationship (SAR) studies comparing this compound with analogs?
- Methodological Answer :
- Structural Modifications :
- Azetidine Ring : Introduce methyl or fluoro substituents at C3 to evaluate steric/electronic effects .
- Pyrimidine Core : Replace pyrimidin-4-amine with triazine or purine scaffolds .
- Assay Design :
- In Vitro : Test derivatives in kinase inhibition panels (e.g., Eurofins KinaseProfiler) .
- In Silico : Use QSAR models (e.g., Schrödinger) to correlate substituent properties (logP, polar surface area) with activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
